Cas no 1805892-09-4 (2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one)

2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one is a brominated aromatic ketone featuring a nitro and trifluoromethoxy substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its electrophilic carbonyl and bromine moieties, which make it a versatile intermediate for nucleophilic substitution and condensation reactions. The presence of electron-withdrawing groups (nitro and trifluoromethoxy) enhances reactivity, particularly in heterocyclic synthesis and pharmaceutical derivatization. Its structural features also suggest potential utility in agrochemical and material science applications. The compound should be handled with care under controlled conditions due to its reactivity and potential sensitivity to light and moisture.
2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one structure
1805892-09-4 structure
Product name:2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one
CAS No:1805892-09-4
MF:C10H7BrF3NO4
MW:342.066092729568
CID:4792758

2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one
    • Inchi: 1S/C10H7BrF3NO4/c1-5(11)9(16)6-2-3-7(15(17)18)8(4-6)19-10(12,13)14/h2-5H,1H3
    • InChI Key: GYRCCRYAELHPIT-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(=C(C=1)OC(F)(F)F)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 358
  • XLogP3: 3.8
  • Topological Polar Surface Area: 72.1

2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013019440-250mg
2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one
1805892-09-4 97%
250mg
494.40 USD 2021-05-31
Alichem
A013019440-1g
2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one
1805892-09-4 97%
1g
1,490.00 USD 2021-05-31
Alichem
A013019440-500mg
2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one
1805892-09-4 97%
500mg
847.60 USD 2021-05-31

Additional information on 2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one

The Chemical Compound 2-Bromo-1-(4-Nitro-3-(Trifluoromethoxy)Phenyl)Propan-1-One: A Comprehensive Overview

The compound 2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one (CAS No. 1805892-09-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a trifluoromethoxy substituent attached to a phenyl ring, all connected to a propanone backbone. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of brominated aromatic compounds in drug discovery and material science. The presence of the trifluoromethoxy group in this compound is particularly noteworthy, as it is known to enhance the stability and bioavailability of molecules in pharmaceutical applications. Additionally, the nitro group contributes to the molecule's electronic properties, making it a valuable component in the synthesis of advanced materials such as sensors and semiconductors.

One of the most promising applications of 2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one lies in its potential as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex molecular architectures with tailored functionalities. For instance, its bromine atom can be readily substituted with other groups, enabling the creation of diverse derivatives with enhanced biological activity.

Moreover, the compound's stability under various reaction conditions has been extensively investigated. Studies have shown that 2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one exhibits excellent resistance to oxidative degradation, which is crucial for its use in high-throughput screening processes in drug development. This property underscores its suitability for large-scale chemical synthesis.

In terms of environmental impact, recent research has focused on understanding the degradation pathways of this compound. Results indicate that under aerobic conditions, the molecule undergoes biodegradation via enzymatic cleavage of the carbon-bromine bond, leading to the formation of less hazardous byproducts. This finding is significant for assessing its ecological footprint and ensuring sustainable practices in its production and use.

Looking ahead, the integration of computational chemistry tools has opened new avenues for exploring the properties of 2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior in different chemical environments. These computational studies complement experimental work, accelerating the discovery process and reducing reliance on trial-and-error methods.

In conclusion, 2-Bromo-1-(4-nitro-3-(trifluoromethoxy)phenyl)propan-1-one (CAS No. 1805892-09-4) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthetic and computational techniques, positions it as a key player in future innovations. As research continues to uncover its capabilities, this compound is poised to make significant contributions to both academic and industrial applications.

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